molecular formula C16H13FN4O2S B2962132 N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396747-58-2

N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2962132
CAS No.: 1396747-58-2
M. Wt: 344.36
InChI Key: YAIBNQVECOFJTA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a small-molecule compound featuring a unique hybrid architecture. Its core structure comprises:

  • Azetidine ring: A four-membered saturated heterocycle, contributing conformational rigidity and metabolic stability compared to larger rings.
  • 1,2,4-Oxadiazole moiety: A five-membered heteroaromatic ring known for its bioisosteric properties, often enhancing hydrogen-bonding capacity and resistance to enzymatic degradation.
  • Thiophen-3-yl substituent: A sulfur-containing aromatic group that may influence lipophilicity and π-π interactions.
  • 2-Fluorophenyl carboxamide: The fluorine atom at the ortho position likely improves bioavailability by reducing metabolic oxidation and enhancing membrane permeability.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-12-3-1-2-4-13(12)18-16(22)21-7-11(8-21)15-19-14(20-23-15)10-5-6-24-9-10/h1-6,9,11H,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIBNQVECOFJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the oxadiazole and thiophene groups. The final step usually involves the attachment of the fluorophenyl group. Common reagents and conditions include the use of strong bases, coupling agents, and controlled temperature environments.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Research Findings and Trends

  • Structural Characterization : Techniques such as NMR and HRMS (used in ) are critical for verifying oxadiazole and azetidine ring formation . X-ray crystallography (via SHELX software, per ) may resolve conformational details .
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Fluorine and chlorine on the phenyl ring enhance stability but may alter steric interactions.
    • Heteroaromatic Rings : Thiophene vs. pyridine/pyrimidine substituents influence electronic profiles and binding pocket compatibility.

Biological Activity

N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a novel compound belonging to the class of 1,2,4-oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

The molecular formula of this compound is C16H13FN4O2SC_{16}H_{13}FN_{4}O_{2}S, with a molecular weight of 344.4 g/mol. The structure includes a fluorophenyl group and a thiophene moiety linked through an oxadiazole ring, which is known for its bioactive properties .

Biological Activity Overview

Recent studies have highlighted the biological activity of 1,2,4-oxadiazole derivatives in various contexts. These compounds have shown promise in:

  • Anticancer Activity : Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : The mechanisms often involve apoptosis induction and inhibition of tubulin polymerization.

Anticancer Activity

A study evaluating various 1,2,4-oxadiazole derivatives indicated that compounds similar to N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The IC50 values for these compounds ranged significantly, with some achieving values as low as 0.65 µM against MCF-7 cells .

Mechanistic Insights

Flow cytometry assays have shown that these compounds can induce apoptosis in a dose-dependent manner. For instance, one study reported that certain oxadiazole derivatives increased the expression levels of p53 and activated caspase pathways leading to programmed cell death in cancer cells .

Structure–Activity Relationship (SAR)

Research has suggested that modifications on the oxadiazole ring and substituents on the phenyl groups can enhance biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with increased potency against specific cancer cell lines .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-(2-fluorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidineMCF-70.65Apoptosis induction
Similar Oxadiazole DerivativeHeLa2.41Tubulin polymerization inhibition
Another DerivativeU93710.38p53 activation

Q & A

Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of a thioamide intermediate. For example, a reaction between a nitrile derivative and hydroxylamine in acetonitrile under reflux conditions can yield the oxadiazole core. Post-cyclization, coupling with the azetidine-carboxamide fragment is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the final product.

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons), azetidine ring (δ ~3.5–4.0 ppm for N-CH2), and oxadiazole (δ ~8.1–8.3 ppm for thiophene protons).
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for carboxamide) and C-F bonds (~1220 cm⁻¹) .

Q. How does the azetidine ring influence the compound’s physicochemical properties?

The azetidine’s ring strain enhances reactivity at the carboxamide group, increasing susceptibility to nucleophilic attack. This strain also impacts solubility; logP calculations (e.g., via ChemAxon) predict moderate lipophilicity, requiring DMSO or DMF for dissolution in biological assays .

Advanced Research Questions

Q. How can tautomerism in the 1,2,4-oxadiazole-thiophene system affect spectral interpretation?

The oxadiazole-thiophene linkage may exhibit tautomerism, leading to ambiguous NMR signals. To resolve this:

  • Perform 2D NMR (HSQC, HMBC) to map through-space correlations and assign tautomeric forms.
  • Use X-ray crystallography to definitively establish the dominant tautomer in the solid state.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09) .

Q. What strategies optimize the yield of the azetidine-carboxamide coupling step?

  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) to stabilize the transition state.
  • Catalyst Optimization : Replace EDC with DCC or DIC, and evaluate additives like DMAP.
  • Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., azetidine ring opening) .

Q. How can contradictory bioactivity data (e.g., IC50 variability) be analyzed?

  • Batch Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >95% purity.
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess degradation products.
  • Docking Studies : Model interactions with target proteins (e.g., kinase domains) to explain potency discrepancies .

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